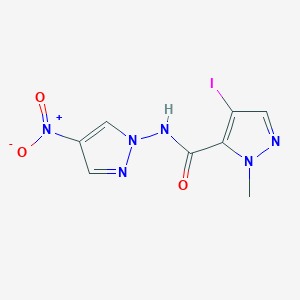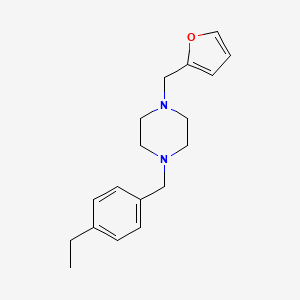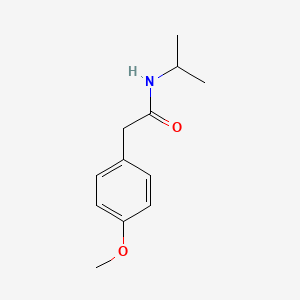![molecular formula C16H14BrN7S B10890094 N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10890094.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazole and thiadiazole moieties, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- N-(1-phenyl-1H-pyrazol-3-yl)-N-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine
- N-(1-methyl-1H-pyrazol-3-yl)-N-{5-[(4-fluoro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
What sets N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine apart is its specific substitution pattern and the presence of both bromine and benzyl groups, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C16H14BrN7S |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
N-(1-benzylpyrazol-3-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14BrN7S/c17-13-8-18-24(10-13)11-15-20-21-16(25-15)19-14-6-7-23(22-14)9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,21,22) |
Clé InChI |
PLBAUDAXCQJZKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~5~-{3-[(1-Adamantylcarbonyl)amino]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890015.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890019.png)
![4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10890021.png)
![N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10890042.png)
![Propan-2-yl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10890043.png)
![2-{2,5-dimethyl-3-[(Z)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10890050.png)

methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)
![4-Chloro-1-[(4-chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazole](/img/structure/B10890068.png)
![2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol](/img/structure/B10890069.png)

